molecular formula C13H14Cl2N2S B14566315 (2Z)-3-Butyl-N-(2,6-dichlorophenyl)-1,3-thiazol-2(3H)-imine CAS No. 61677-06-3

(2Z)-3-Butyl-N-(2,6-dichlorophenyl)-1,3-thiazol-2(3H)-imine

Cat. No.: B14566315
CAS No.: 61677-06-3
M. Wt: 301.2 g/mol
InChI Key: KKPPWMCWMFHQBB-UHFFFAOYSA-N
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Description

(2Z)-3-Butyl-N-(2,6-dichlorophenyl)-1,3-thiazol-2(3H)-imine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a butyl group and a dichlorophenyl group attached to the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-Butyl-N-(2,6-dichlorophenyl)-1,3-thiazol-2(3H)-imine typically involves the reaction of 2,6-dichloroaniline with a suitable thioamide under specific conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the thiazole ring. Common reagents used in this synthesis include phosphorus pentasulfide and butyl bromide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-Butyl-N-(2,6-dichlorophenyl)-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiazolidines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Substituted thiazoles with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-3-Butyl-N-(2,6-dichlorophenyl)-1,3-thiazol-2(3H)-imine may involve interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-Butyl-N-phenyl-1,3-thiazol-2(3H)-imine: Lacks the dichlorophenyl group.

    (2Z)-3-Butyl-N-(2-chlorophenyl)-1,3-thiazol-2(3H)-imine: Contains only one chlorine atom on the phenyl ring.

    (2Z)-3-Butyl-N-(2,6-dimethylphenyl)-1,3-thiazol-2(3H)-imine: Contains methyl groups instead of chlorine atoms.

Uniqueness

(2Z)-3-Butyl-N-(2,6-dichlorophenyl)-1,3-thiazol-2(3H)-imine is unique due to the presence of both butyl and dichlorophenyl groups, which may confer specific chemical and biological properties. The dichlorophenyl group, in particular, may enhance the compound’s stability and reactivity compared to similar compounds.

Properties

CAS No.

61677-06-3

Molecular Formula

C13H14Cl2N2S

Molecular Weight

301.2 g/mol

IUPAC Name

3-butyl-N-(2,6-dichlorophenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C13H14Cl2N2S/c1-2-3-7-17-8-9-18-13(17)16-12-10(14)5-4-6-11(12)15/h4-6,8-9H,2-3,7H2,1H3

InChI Key

KKPPWMCWMFHQBB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CSC1=NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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